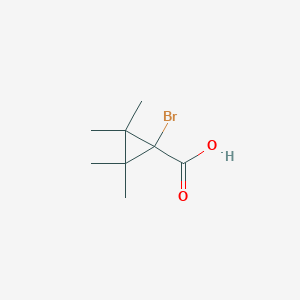
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, making it a valuable intermediate in organic synthesis.
準備方法
The synthesis of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
化学反応の分析
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions. For example, treatment with sodium hydroxide can lead to the formation of the corresponding alcohol.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For instance, the carboxylic acid group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its cyclopropane ring provides rigidity to the molecular structure, which can enhance binding affinity and selectivity.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid depends on its specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In medicinal chemistry, the compound’s cyclopropane ring can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects.
類似化合物との比較
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
1-Iodo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.
特性
分子式 |
C8H13BrO2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC名 |
1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13BrO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
InChIキー |
SORXNBIERLSHNH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C(=O)O)Br)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
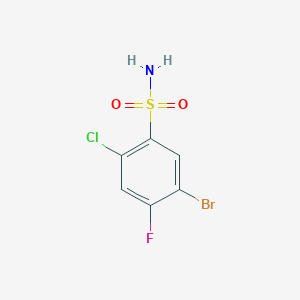
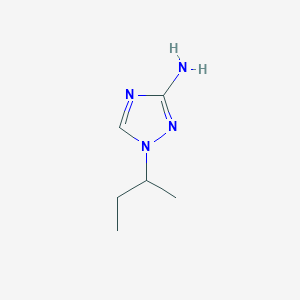
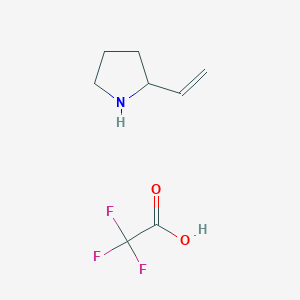
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
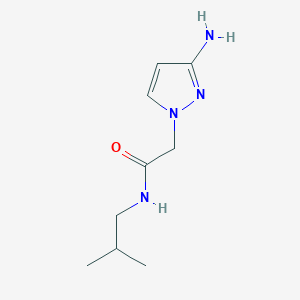
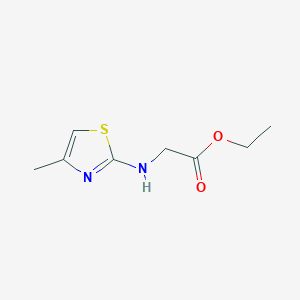
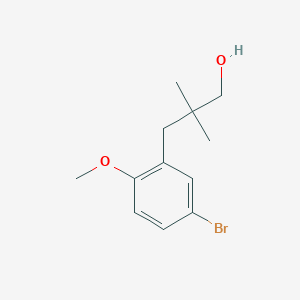
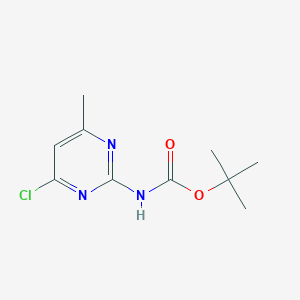
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)

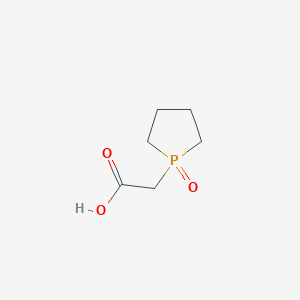
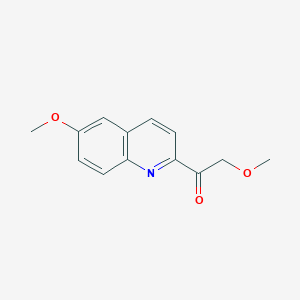
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
